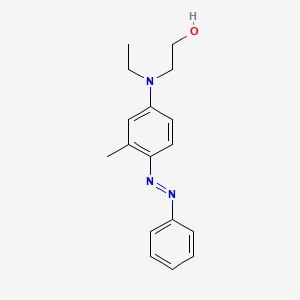

Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)-

Description

Properties

CAS No. |

68214-81-3 |

|---|---|

Molecular Formula |

C17H21N3O |

Molecular Weight |

283.37 g/mol |

IUPAC Name |

2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol |

InChI |

InChI=1S/C17H21N3O/c1-3-20(11-12-21)16-9-10-17(14(2)13-16)19-18-15-7-5-4-6-8-15/h4-10,13,21H,3,11-12H2,1-2H3 |

InChI Key |

WWWQBYPZQKGTLA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCO)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)-

Detailed Stepwise Preparation

Amination of 3-Methyl-4-aminophenol Derivative

- The precursor 3-methyl-4-aminophenol is reacted with ethylamine to introduce the ethylamino group at the amino position.

- The reaction is typically performed in the presence of solvents such as toluene or ethanol, with temperature control between 60° C and 90° C to optimize yield.

- Amination may be performed using excess ethylamine, which can also act as the solvent, or in combination with other protic or aprotic solvents like methanol or dimethylformamide.

- The molar ratio of amine to substrate generally ranges from 1:1 to 1:15 to ensure complete substitution.

Diazotization and Azo Coupling

- The aminated intermediate undergoes diazotization by treatment with sodium nitrite and an acid (usually hydrochloric acid) at low temperatures (0–5° C) to form a diazonium salt.

- The diazonium salt is then coupled with a phenol or an aromatic amine to form the phenylazo linkage.

- The coupling reaction is conducted under controlled pH and temperature to avoid decomposition of the diazonium intermediate.

- The azo compound precipitates out upon neutralization and is isolated by filtration.

Protection and Deprotection Steps

- Amino protecting groups such as benzyloxycarbonyl (Cbz) may be employed during intermediate steps to prevent side reactions.

- Deprotection is achieved via acid hydrolysis or hydrogenolysis using acids like hydrochloric acid or catalytic hydrogenation over palladium on charcoal.

- Solvents for deprotection include alcohols (methanol, ethanol), aromatic hydrocarbons (toluene), and mixtures with water, chosen to optimize solubility and reaction rates.

Purification and Crystallization

- The crude product is purified by recrystallization using solvents such as ethanol or methanol.

- Crystallization parameters such as pH, solvent concentration, and temperature are tightly controlled to maximize yield and purity.

- The compound may be isolated as solvates, for example, ethanolate solvates, which can be further processed to obtain the pure form.

Data Tables Summarizing Preparation Parameters

| Step | Reagents/Conditions | Solvents | Temperature Range (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Amination | Ethylamine (excess) | Toluene, Ethanol, Methanol | 60 – 90 | 1 – 24 hours | Ethylamine can act as solvent |

| Diazotization | Sodium nitrite, HCl | Aqueous acidic medium | 0 – 5 | 30 min – 2 hours | Low temperature to stabilize diazonium |

| Azo Coupling | Phenol or aromatic amine coupling partner | Aqueous NaOH for neutralization | 0 – 5 | 1 – 24 hours | Precipitates azo dye |

| Protection (if used) | Benzyloxycarbonyl chloride (Cbz-Cl) | Aprotic solvents (THF, DMF) | Room temperature | Variable | Protects amino groups |

| Deprotection | Acid hydrolysis or catalytic hydrogenation | Methanol, Ethanol, Toluene | 20 – 80 | Several hours | Removes protecting groups selectively |

| Purification/Crystallization | Ethanol, Methanol, Water mixtures | Ethanol, Methanol | 20 – 40 | Several hours to days | Controlled pH and concentration critical |

Chemical Reactions Analysis

Types of Reactions

2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are often employed under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of corresponding amines.

Substitution: Introduction of halogen, nitro, or other substituents on the aromatic ring.

Scientific Research Applications

2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol has several applications in scientific research:

Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.

Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

Industry: Utilized in the production of dyes, pigments, and as a colorant in various products.

Mechanism of Action

The mechanism of action of 2-(N-ethyl-3-methyl-4-phenyldiazenylanilino)ethanol involves its interaction with molecular targets through the azo group. The compound can undergo reduction in biological systems, leading to the formation of reactive intermediates that can bind to proteins, nucleic acids, and other biomolecules. This interaction can result in changes in cellular processes and has potential implications for its use in therapeutic applications.

Comparison with Similar Compounds

Chemical Identity :

- Systematic Name: Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)-

- Molecular Formula : C₁₇H₂₁N₃O

- Molecular Weight : 283.41 g/mol .

Physico-Chemical Properties :

- Toxicity : Exhibits mutagenic activity at 100 µg/plate in microbial mutagenicity assays .

- Safety Profile: Emits toxic nitrogen oxides (NOₓ) upon thermal decomposition .

Structural Analogs

Key Observations :

- Azo Group Variations : The target compound contains a phenylazo group, while analogs like Disperse Red 98 and the thiazolylazo derivative (C.I. Disperse Blue 124) incorporate nitrophenyl or heterocyclic azo groups. These substitutions influence spectral properties (e.g., color) and stability .

- Aminoethanol Backbone: All compounds share an ethanolamine backbone, but modifications (e.g., esterification in the acetate derivative) alter solubility and reactivity .

Physico-Chemical and Toxicological Comparison

Application Differences

- Dyes : The thiazolylazo derivative (Disperse Blue 124) is used as a disperse dye for textiles, whereas the target compound’s phenylazo group may limit its use to red/orange hues .

Biological Activity

Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)-, commonly referred to as an azo compound, exhibits significant biological activities that are valuable in various fields, particularly in dyeing and biochemical research. This article delves into its biological properties, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound features an ethanol backbone with an ethyl group and a phenylazo substituent linked to a phenylamino group. Its vivid coloration is attributed to the azo group, which plays a crucial role in its chemical reactivity and biological interactions.

Biological Activities

Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)- has been reported to exhibit various biological activities:

- Staining Agent : It is widely utilized as a staining agent in histological applications due to its stability and vibrant hues.

- Antimicrobial Activity : Studies have shown that azo compounds can possess antimicrobial properties. Specifically, modifications of the azobenzene moiety have demonstrated significant activity against various bacterial strains .

- Cytotoxic Effects : The compound has been evaluated for its cytotoxicity against cancer cell lines, revealing potential therapeutic applications .

Synthesis Pathways

The synthesis of Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)- typically involves multi-step processes that allow for the modification of its properties. The general synthetic pathway includes:

- Formation of the Azo Compound : This is achieved through diazotization reactions involving aromatic amines.

- Coupling Reaction : The azo compound is then coupled with other organic compounds to introduce the ethyl and ethanol groups.

This synthetic versatility enables researchers to tailor the compound for specific applications.

Antimicrobial Efficacy

A systematic review on azobenzene derivatives highlighted their antimicrobial potential. Compounds similar to Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)- were tested against various bacterial strains, showing promising results:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Azo Compound A | Staphylococcus aureus | 18 |

| Azo Compound B | Escherichia coli | 16 |

| Ethanol Derivative | Pseudomonas aeruginosa | 15 |

These findings suggest that modifications to the azo structure can enhance antimicrobial activity .

Cytotoxicity Testing

Research on related azo compounds has indicated cytotoxic effects on cancer cell lines such as HepG2 and VERO cells. Notably:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and purification methods for Ethanol, 2-(ethyl(3-methyl-4-(phenylazo)phenyl)amino)-?

- Methodology :

- Stepwise Synthesis :

Alkylation : React 3-methyl-4-(phenylazo)aniline derivatives with 2-bromoethanol in toluene under reflux (100°C, 2 hours) using triethylamine as a base. Typical yields reach ~88% after drying and concentration .

Purification : Dissolve the crude product in ethyl acetate and treat with sulfonyl chloride at 0°C to remove impurities, followed by column chromatography (e.g., C18 reverse-phase) for isolation .

- Key Parameters : Solvent choice (toluene, ethyl acetate), stoichiometric ratios (1:1 for amine:alkylating agent), and temperature control to minimize side reactions.

Q. How is the structural integrity of this compound validated in synthetic workflows?

- Analytical Techniques :

- Spectroscopy : Use H/C NMR to confirm the presence of the ethanolamine backbone and azo (-N=N-) linkage. IR spectroscopy verifies N-H and O-H stretches .

- Chromatography : TLC monitors reaction progress (e.g., ethyl acetate/hexane mobile phase). High-resolution mass spectrometry (HRMS) confirms molecular weight (283.41 g/mol) .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, and O percentages to validate purity (>95%) .

Q. What are the stability profiles and decomposition pathways under experimental conditions?

- Stability : The compound is hygroscopic and light-sensitive. Store under inert gas (N) at 4°C in amber vials .

- Decomposition : Thermal degradation above 150°C releases toxic NO gases. Monitor via thermogravimetric analysis (TGA) coupled with FTIR for gas speciation .

Advanced Research Questions

Q. What reaction mechanisms govern the azo group’s reactivity with nucleophiles (e.g., amino acids, hydrazine)?

- Mechanistic Insights :

- Nucleophilic Attack : The azo (-N=N-) group undergoes reduction with hydrazine hydrate (reflux in ethanol, 6 hours) to form hydrazine derivatives. Kinetic studies suggest a first-order dependence on hydrazine concentration .

- Amino Acid Conjugation : Glycine or anthranilic acid reacts via electrophilic aromatic substitution at the para position of the phenylazo moiety, confirmed by H NMR shifts and recrystallized product analysis .

- Experimental Design : Use deuterated solvents (DMSO-d) to track proton environments during reactions.

Q. How to resolve contradictions in mutagenicity data reported across studies?

- Data Analysis :

- Toxicity Thresholds : The compound shows mutagenicity at 100 µg/plate in Ames tests (Salmonella typhimurium) . However, conflicting data may arise from impurities (e.g., residual alkylating agents).

- Mitigation Strategies : Reproduce assays with rigorously purified samples (HPLC >99%) and cross-validate using mammalian cell models (e.g., micronucleus tests) .

Q. What advanced material applications are feasible given its photophysical properties?

- Applications :

- Dyes and Markers : Analogues like Solvent Yellow 124 are used as kerosene markers due to intense absorbance in visible spectra (λ ~450 nm) .

- Sensors : Functionalize the ethanolamine group with fluorophores (e.g., dansyl chloride) for pH-responsive probes.

- Characterization : UV-Vis spectroscopy and cyclic voltammetry to assess redox activity and bandgap tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.